molecular formula C15H17NOS2 B2462372 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251577-92-0

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2462372
CAS No.: 1251577-92-0
M. Wt: 291.43
InChI Key: WSHXMMHEKMXKQY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features both benzylthio and thiophene groups. This compound is of interest due to its unique structural properties, which combine the characteristics of sulfur-containing aromatic rings and amide functionalities. These properties make it a valuable subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzylthio group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or gold complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzylthio and thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and nitrogen atoms can facilitate these interactions by forming hydrogen bonds or coordinating with metal ions. In materials science, the compound’s electronic properties can influence its behavior in conductive or semiconductive applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
  • 2-(ethylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
  • 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of benzylthio and thiophene groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions or electronic characteristics, such as in the design of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHXMMHEKMXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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